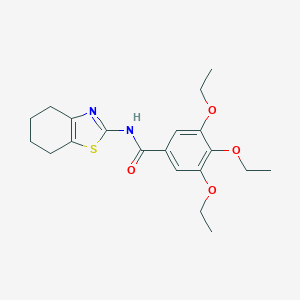![molecular formula C30H32N2O2 B216299 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can modulate these cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been extensively studied. This compound has been shown to inhibit 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one activity in various cell lines and animal models. Inhibition of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been associated with various cellular effects, including increased cell survival, decreased apoptosis, and altered gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its potent inhibition of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, which allows for the modulation of various cellular processes. However, the limitations of this compound include its relatively low yield and its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One potential direction is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Another direction is the development of more efficient synthesis methods for this compound, which may increase its yield and reduce its cost. Additionally, the study of the mechanism of action of this compound and its effects on various cellular processes may provide valuable insights into the regulation of these processes and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been described in the literature. One of the most commonly used methods involves the reaction of 4-methoxyphenylacetic acid with 2-phenylethylamine to form the corresponding amide. This amide is then cyclized with triphosgene to yield the target compound. The yield of this method is reported to be around 60%.
Scientific Research Applications
The potential applications of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in scientific research are vast. This compound has been shown to be a potent inhibitor of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, which is involved in various cellular processes. Therefore, it has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
properties
Product Name |
11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molecular Formula |
C30H32N2O2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O2/c1-30(2)19-25-28(27(33)20-30)29(22-13-15-23(34-3)16-14-22)32(18-17-21-9-5-4-6-10-21)26-12-8-7-11-24(26)31-25/h4-16,29,31H,17-20H2,1-3H3 |
InChI Key |
JKWFDVALGZISNT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)